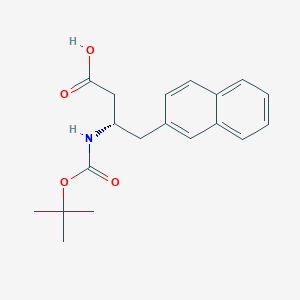

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid

Descripción general

Descripción

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a naphthyl derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated synthesis equipment and more efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: Free amine derivative.

Substitution: Various substituted naphthyl derivatives.

Oxidation: Oxidized naphthyl derivatives.

Reduction: Reduced naphthyl derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is primarily utilized as a building block in peptide synthesis. Its incorporation into peptides can significantly affect their stability, binding affinities, and biological activities. The naphthyl moiety contributes to increased hydrophobicity, which is crucial for effective interactions with target proteins or receptors.

Organic Transformations

This compound serves as a starting material in various multicomponent reactions, facilitating the synthesis of diverse heterocyclic compounds. These compounds have applications across multiple fields including medicinal chemistry, materials science, and agrochemistry.

The biological activity of this compound is largely attributed to its role in enhancing peptide properties:

- Hydrophobic Interactions : Research indicates that this compound enhances hydrophobic interactions within peptide structures, facilitating more effective binding to enzymes and receptors.

- Binding Affinities : Studies have shown that peptides containing this compound exhibit altered binding affinities compared to those lacking it, making it a valuable candidate for drug development targeting specific biological pathways.

Case Study 1: Peptide Development

A study focused on synthesizing a peptide incorporating this compound demonstrated its impact on biological activity. The synthesized peptide showed enhanced stability and binding affinity towards a target receptor compared to control peptides lacking the naphthyl moiety. This illustrates the compound's potential in developing therapeutics that rely on specific peptide interactions.

Case Study 2: Enzyme Interaction Studies

In vitro studies have revealed that peptides containing this compound displayed improved interactions with specific enzymes. This suggests potential applications in enzyme inhibition or modulation, highlighting the compound's versatility in biochemical research .

Mecanismo De Acción

The mechanism of action of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid: Similar structure but without the Boc protection.

(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is unique due to the presence of both the Boc-protected amino group and the naphthyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.

Actividad Biológica

Boc-(S)-3-amino-4-(2-naphthyl)-butyric acid is a chiral amino acid derivative that has garnered attention for its significant biological activity, primarily in the context of peptide synthesis and drug development. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 2-naphthyl moiety, which contributes to its unique properties.

- Molecular Formula : C₁₉H₂₃NO₄

- Molar Mass : 329.39 g/mol

- CAS Number : 219297-11-7

The structure of this compound allows for versatile applications in organic synthesis, particularly in the formation of peptides. The removal of the Boc group under acidic conditions reveals the amino functionality, enabling peptide bond formation.

Biological Activity

The biological activity of this compound is largely attributed to its incorporation into peptides, where it enhances stability and hydrophobic interactions. This property is crucial for improving binding affinities to target proteins or enzymes, which is vital in therapeutic contexts.

Key Biological Functions:

- Peptide Synthesis : Acts as a building block for synthesizing bioactive peptides.

- Stability Enhancement : Increases the stability of peptide structures, making them more resistant to enzymatic degradation.

- Hydrophobic Interactions : The naphthyl group enhances hydrophobic interactions, facilitating better binding to receptors and enzymes.

Research Findings

Several studies have explored the implications of incorporating this compound into peptide sequences:

- Binding Affinity : Research indicates that peptides containing this compound exhibit improved binding affinities for various biological targets compared to their natural counterparts .

- Therapeutic Applications : Its ability to modify peptide properties effectively makes it a valuable tool in drug discovery and development.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid | Naphthyl group at position 1 | Different reactivity due to positional changes |

| Boc-(S)-3-Amino-4-phenyl-butyric acid | Contains a phenyl group instead of naphthyl | Different hydrophobic properties |

| Boc-(S)-3-Amino-4-(1-naphthyl)-propionic acid | Shorter carbon chain | Variations in biological activity |

The specific positioning of the 2-naphthyl group in this compound imparts distinct chemical and physical properties that enhance its reactivity and suitability for specific applications in organic synthesis and peptide chemistry.

Case Studies

- Peptide Therapeutics Development : A study demonstrated that incorporating this compound into a peptide sequence resulted in significantly enhanced receptor binding compared to traditional amino acids. This finding suggests potential applications in developing more effective therapeutic agents .

- Enzymatic Interactions : Another investigation focused on the interactions between peptides containing this compound and specific enzymes. The results indicated that the enhanced hydrophobic character contributed to stronger enzyme-substrate interactions, which could be beneficial in designing enzyme inhibitors .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152651 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219297-11-7 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219297-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.